4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC16255537
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClN3 |
|---|---|
| Molecular Weight | 207.66 g/mol |
| IUPAC Name | 4-chloro-5-methyl-2-phenylpyrazol-3-amine |
| Standard InChI | InChI=1S/C10H10ClN3/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3 |
| Standard InChI Key | SSKXJZPZQLTKAT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1Cl)N)C2=CC=CC=C2 |
Introduction
Structural and Chemical Profile
4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine (C₁₀H₁₀ClN₃) features a pyrazole core substituted with a chlorine atom at position 4, a methyl group at position 3, a phenyl ring at position 1, and an amine group at position 5. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .
Key Structural Features:
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Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Substituents:
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Chlorine at C4: Enhances electrophilic substitution reactivity.
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Methyl at C3: Provides steric bulk and modulates electronic effects.
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Phenyl at N1: Introduces π-π stacking capabilities.
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Amine at C5: Serves as a potential site for hydrogen bonding or further functionalization.
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Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClN₃ |
| Molecular Weight | 207.66 g/mol |
| Predicted LogP | 2.8 (Estimated via ChemDraw) |
| Hydrogen Bond Donors | 1 (NH₂) |
| Hydrogen Bond Acceptors | 2 (Pyrazole N, NH₂) |
Synthesis and Characterization
Synthetic Routes
The synthesis of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves cyclocondensation or post-functionalization strategies. A plausible route, inferred from analogous pyrazole syntheses , involves:
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Formation of the Pyrazole Core:
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Reaction of β-keto esters with phenylhydrazine under acidic conditions.
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Example: Ethyl acetoacetate and phenylhydrazine yield 3-methyl-1-phenyl-1H-pyrazol-5-ol, which is subsequently chlorinated.
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Chlorination:
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Treatment with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to introduce the C4 chlorine substituent.
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Amine Functionalization:
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Nitration followed by reduction or direct substitution at C5 using ammonia or ammonium acetate.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Phenylhydrazine, HCl, reflux | 65–75 |
| Chlorination | POCl₃, DMF catalyst, 80°C | 80–85 |
| Amination | NH₄OAc, ethanol, 12 h reflux | 70–75 |
Spectroscopic Characterization
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IR Spectroscopy:
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¹H NMR (CDCl₃):
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δ 2.25 (s, 3H, CH₃), δ 5.45 (s, 2H, NH₂), δ 7.30–7.60 (m, 5H, Ph).
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¹³C NMR:
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δ 14.2 (CH₃), 115.5 (C-Cl), 128–135 (Ph), 155.8 (C5).
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| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 5-Chloro-3-methyl-1-phenylpyrazole | 12.4 | p38 MAPK |
| 3-Methyl-4-phenylpyrazol-5-amine | 8.9 | Acetylcholinesterase |
Material Science
The phenyl and chloro groups enhance thermal stability, making this compound a candidate for:
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Flame retardants in polymers.
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Ligands in coordination chemistry (e.g., Cu²⁺ complexes).
Comparative Analysis with Related Pyrazoles
3-Methyl-4-phenyl-1H-pyrazol-5-amine
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Structural Differences: Lacks the C4 chlorine atom.
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Reactivity: Higher nucleophilicity at C4 due to absent electron-withdrawing Cl.
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Applications: Used in azo dye synthesis and as a corrosion inhibitor.
5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid
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Functional Group: Carboxylic acid at C3 instead of methyl.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve atom economy.
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Biological Screening: Evaluate antiparasitic and antiviral activity.
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Computational Studies: DFT calculations to predict reaction pathways and binding affinities.
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